N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide
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Overview
Description
“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxybenzamide” is a chemical compound that has been studied for various applications. It is also known by other names such as “Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]-”, “N-Acetyl-3,4-dimethoxyphenethylamine”, and "N-Acetylhomoveratrylamine" .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, amides were synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine . The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The molecular formula of a related compound, “N- [2- (3,4-Dimethoxyphenyl)-2-methylpropyl]-Nα- (3,5-dinitrobenzoyl)tyrosinamide”, is C28H30N4O9 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2- (3,4-Dimethoxyphenyl)-N-methylethylamine” has a boiling point of 100 °C/0.1 mmHg, a specific gravity of 1.06, and a refractive index of 1.53 .Scientific Research Applications
Antiulcer Activity
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxybenzamide has been evaluated for its effectiveness in preventing gastric ulceration. A study synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, among which a compound demonstrated significant antiulcer activity, indicating potential therapeutic applications in treating stress-induced gastric ulcers (Hosokami et al., 1992).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of related compounds have been studied to understand the influence of these interactions on molecular geometry. One study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, which, though not identical, shares structural similarities with N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxybenzamide. The research provided insights into how crystal packing and dimerization can affect molecular conformations, particularly dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Gastrointestinal Prokinetic Activity
The compound has also been investigated for its gastrointestinal prokinetic activity, derived from structural modifications of metoclopramide. A particular derivative exhibited balanced gastrointestinal prokinetic and antiemetic activities, suggesting its utility as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various kinases
Mode of Action
It is likely that the compound interacts with its targets by forming and breaking bonds, leading to changes in the targets’ function .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes
Pharmacokinetics
A compound with a similar structure has been reported to have a density of 12±01 g/cm³, a boiling point of 5822±500 °C at 760 mmHg, and a vapor pressure of 00±17 mmHg at 25°C . These properties may influence the compound’s bioavailability.
Result of Action
Related compounds have been shown to have therapeutic potential
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-4-25-16-8-6-5-7-14(16)19(22)20-12-15(21)13-9-10-17(23-2)18(11-13)24-3/h5-11,15,21H,4,12H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQEISRTATRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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